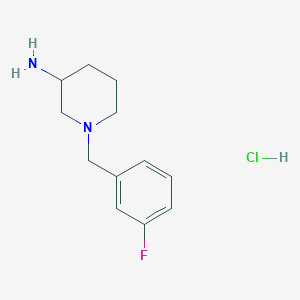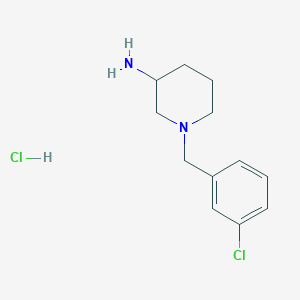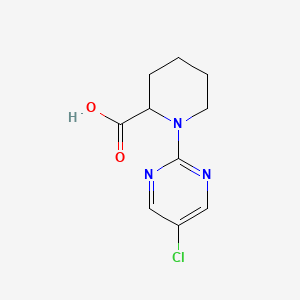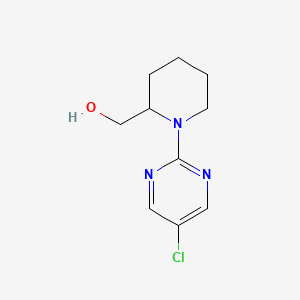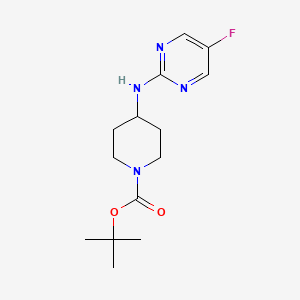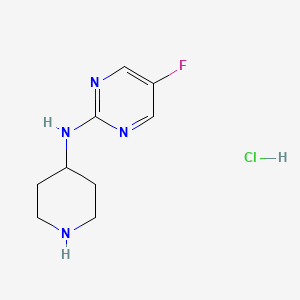![molecular formula C14H21FN4O2 B7898510 [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7898510.png)
[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring, a piperidine moiety, and a carbamate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the fluorinated pyrimidine ring. This can be achieved through nucleophilic substitution reactions using appropriate fluorinating agents. The piperidine moiety is then introduced via a series of condensation reactions, followed by the formation of the carbamate ester group through the reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the fluorinated group to a different functional group.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its therapeutic potential in treating various diseases. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for certain receptors, leading to its biological effects.
Comparación Con Compuestos Similares
- [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- [1-(5-Bromo-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- [1-(5-Methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Comparison: Compared to its analogs, [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is unique due to the presence of the fluorine atom Fluorine atoms can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds
Propiedades
IUPAC Name |
tert-butyl N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJWEHIVSREXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;cyclohexanamine](/img/structure/B7898427.png)
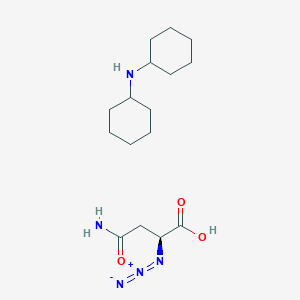
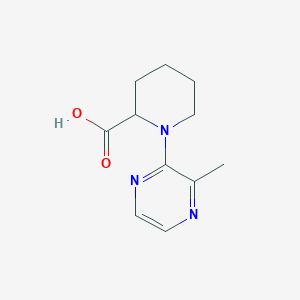
![[1-(3-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898453.png)
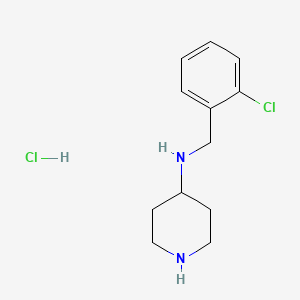
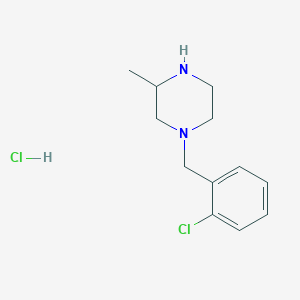
![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7898466.png)
![C-[1-(2-Chloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride](/img/structure/B7898474.png)
